(4-Amino-2-methylphenyl)methanol

Übersicht

Beschreibung

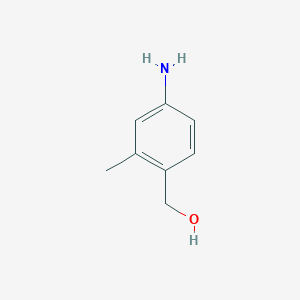

(4-Amino-2-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group at the 4-position and a methyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

(4-Amino-2-methylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

It’s structurally similar to 2-amino-4-methylphenol, which is known to target nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of alpha-ribazole-5’-phosphate .

Mode of Action

It’s known that compounds with a similar structure, such as 2-amino-4-methylphenol, can participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s worth noting that methanol, a related compound, is known to be involved in various metabolic pathways . Methanol can occur as a result of fermentation by gut bacteria and metabolic processes involving S-adenosyl methionine .

Pharmacokinetics

It’s reported that this compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . It’s also reported to be a CYP1A2 and CYP3A4 inhibitor, which could impact its metabolism and bioavailability .

Result of Action

Compounds with similar structures, such as 2-amino-4-methylphenol, have been studied for their potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-methylphenyl)methanol. For instance, the presence of certain oxidizing agents can potentially interfere with its action . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other chemical substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-methylphenyl)methanol typically involves the reduction of the corresponding nitro compound, (4-Nitro-2-methylphenyl)methanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The reaction is carried out in a hydrogenation reactor where the nitro compound is exposed to hydrogen gas under pressure in the presence of a palladium or platinum catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Amino-2-methylbenzaldehyde or 4-Amino-2-methylbenzoic acid.

Reduction: 4-Amino-2-methylphenylamine.

Substitution: Various alkylated or acylated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-methylphenol: Known for its use in hair dyes and as an intermediate in organic synthesis.

4-Amino-2-methylbenzoic acid: Used in the synthesis of pharmaceuticals and dyes.

4-Amino-2-methylbenzaldehyde: Utilized in the production of fragrances and flavoring agents.

Uniqueness

(4-Amino-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its combination of an amino group and a hydroxyl group on the benzene ring makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

(4-Amino-2-methylphenyl)methanol, also known as 4-amino-2-methylphenol, is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features an amino group (-NH) and a hydroxymethyl group (-CHOH) attached to a phenyl ring with a methyl substituent. This unique structure contributes to its reactivity and biological profile.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, it has shown significant inhibition of growth in both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The compound has been observed to induce apoptosis in various tumor cells by disrupting cellular functions. For example, it has been tested against MDA-MB-231 breast cancer cells, where it demonstrated a dose-dependent reduction in cell viability .

The mechanism through which this compound exerts its biological effects is believed to involve:

- Targeting Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, such as nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase.

- Inducing Oxidative Stress : The presence of the hydroxymethyl group may lead to increased production of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells .

Pharmacokinetics

This compound is characterized by high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies. Its bioavailability and distribution can be influenced by its chemical structure, allowing it to interact with various biological targets effectively .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising antimicrobial activity.

- Cytotoxicity in Cancer Research : In an experiment involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant decrease in cell proliferation with an IC value of 25 µM after 48 hours of exposure .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimicrobial properties |

| 5-Fluoroquinoline | Fluorine at position 5 | Anticancer activity |

| 2-Methylquinoline | Methyl group at position 2 | Antimicrobial effects |

| This compound | Amino and methyl groups on phenyl ring | Cytotoxic effects |

This comparison highlights the unique position of this compound within a class of compounds that exhibit varied biological activities.

Eigenschaften

IUPAC Name |

(4-amino-2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYWPKCBRSMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495439 | |

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63405-88-9 | |

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.